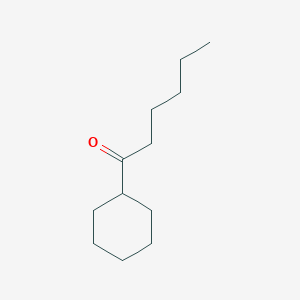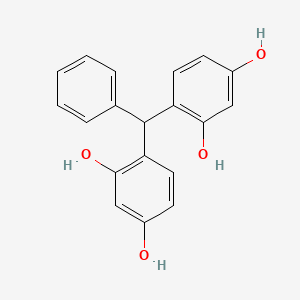![molecular formula C14H17NO5 B14733342 Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate CAS No. 5339-19-5](/img/structure/B14733342.png)
Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate is an organic compound with a complex structure that includes a nitrophenyl group, an ethyl group, and a 3-oxobutanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate typically involves multiple steps. One common method starts with the nitration of ethylbenzene to introduce the nitro group. This is followed by a Friedel-Crafts acylation to attach the oxobutanoate group. The reaction conditions often require the use of strong acids and catalysts to facilitate the nitration and acylation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxobutanoate moiety can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate: Similar in structure but contains difluoro groups.
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Contains a cyano group and methoxy groups.
Uniqueness
Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
5339-19-5 |
|---|---|
Molekularformel |
C14H17NO5 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate |
InChI |
InChI=1S/C14H17NO5/c1-3-20-14(17)12(10(2)16)9-8-11-6-4-5-7-13(11)15(18)19/h4-7,12H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
LXMYYZIAALXDSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1[N+](=O)[O-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


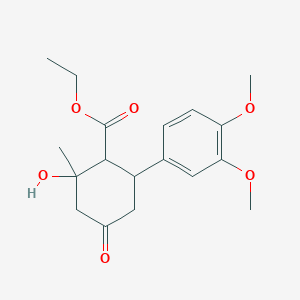


![7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14733273.png)
![5-(3,4-Dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B14733277.png)
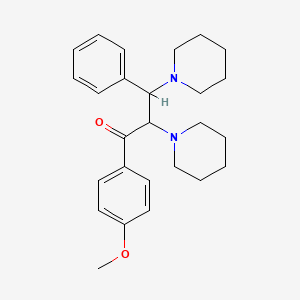
![Bis[(4-bromophenyl)methyl]mercury](/img/structure/B14733281.png)
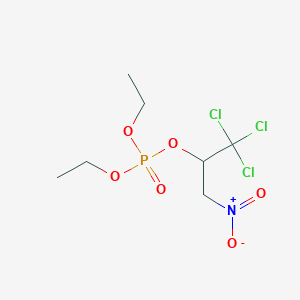
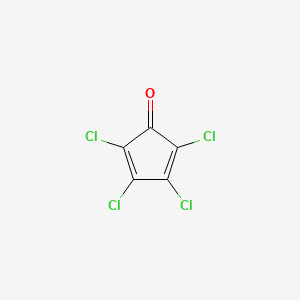
![1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14733310.png)
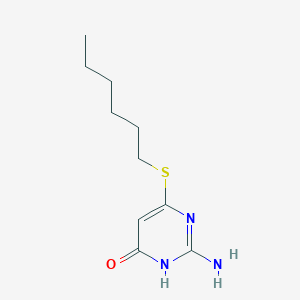
![2-Chlorothiochromeno[4,3-b]indole](/img/structure/B14733327.png)
